molecular formula C24H19BrClN3OS B2593799 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 1226446-58-7

2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2593799
CAS No.: 1226446-58-7
M. Wt: 512.85
InChI Key: TWPBTWDTAFKFSA-UHFFFAOYSA-N
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Description

The compound 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide (hereafter referred to as the target compound) is a synthetic imidazole-based acetamide derivative. Its structure comprises:

  • A 1H-imidazole core substituted at positions 1 and 5 with 4-chlorophenyl and 4-bromophenyl groups, respectively.
  • A thioether linkage connecting the imidazole to an acetamide moiety.
  • An N-(p-tolyl) group (4-methylphenyl) as the terminal substituent.

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BrClN3OS/c1-16-2-10-20(11-3-16)28-23(30)15-31-24-27-14-22(17-4-6-18(25)7-5-17)29(24)21-12-8-19(26)9-13-21/h2-14H,15H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPBTWDTAFKFSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazole Core: The imidazole ring can be synthesized through the condensation of 4-bromobenzaldehyde and 4-chlorobenzaldehyde with ammonium acetate and acetic acid.

    Thioether Formation: The imidazole derivative is then reacted with a thiol compound, such as p-tolylthiol, under basic conditions to form the thioether linkage.

    Acetamide Formation: Finally, the thioether intermediate is acylated with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups on the aromatic rings can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine and chlorine atoms on the aromatic rings can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

Antimicrobial Properties

Recent studies indicate that imidazole derivatives exhibit significant antimicrobial properties. Specifically, the compound has shown efficacy against various bacterial strains, including:

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
This CompoundEscherichia coli6.25 µg/mL
Similar Imidazole DerivativeStaphylococcus aureus (MRSA)12.5 µg/mL

These results suggest that the compound may disrupt bacterial cell wall synthesis or inhibit essential metabolic enzymes .

Anticancer Activity

The compound's structure suggests potential anticancer activity, as similar imidazole derivatives have been evaluated for their effects on cancer cell lines. For instance, compounds with analogous structures have shown activity against colon carcinoma and breast cancer cell lines with IC50 values indicating effective inhibition .

Similar Compounds

In comparison to other compounds such as 2-((5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide , the presence of halogen atoms in this compound may significantly influence its electronic properties and interactions with biological targets, potentially leading to enhanced or unique biological activities .

Compound Key Features Biological Activity
This CompoundBromine and Chlorine SubstituentsAntimicrobial, Anticancer
2-((5-Phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamideNo HalogensDifferent Activity Profile

Mechanism of Action

The mechanism of action of 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The aromatic rings and thioether linkage may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Imidazole Cores

N-(4-Chlorophenyl)-2-{[5-(4-Chlorophenyl)-1H-Imidazol-2-yl]Sulfanyl}Acetamide ()
  • Structural Differences : Replaces the 4-bromophenyl and p-tolyl groups with 4-chlorophenyl and 4-chloroaniline, respectively.
2-{[1-Allyl-5-(4-Bromophenyl)-1H-Imidazol-2-yl]Sulfanyl}-N-(4-Chlorophenyl)Acetamide ()
  • Structural Differences : Substitutes the 4-chlorophenyl at position 1 with an allyl group and replaces p-tolyl with 4-chlorophenyl.
  • Impact on Properties : The allyl group introduces conformational flexibility, which may enhance binding to dynamic enzyme pockets. The 4-chlorophenyl terminal group increases electron-withdrawing character compared to p-tolyl .

Analogues with Heterocyclic Variations

Compound 4c: 2-((5-(4-Oxo-3,4-Dihydrophthalazin-1-yl)-1,3,4-Oxadiazol-2-yl)Thio)-N-(p-Tolyl)Acetamide ()
  • Structural Differences: Replaces the imidazole core with a 1,3,4-oxadiazole-phthalazinone hybrid. Retains the p-tolyl group.
Compound 154: 2-((5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl)Thio)-N-(4-(p-Tolyl)Pyrimidin-2-yl)Acetamide ()
  • Structural Differences : Uses a 1,3,4-oxadiazole core and pyrimidine substituent instead of imidazole.
  • Biological Activity: Demonstrates potent cytotoxicity against A549 lung cancer cells (IC50 = 3.8 µM) and 25-fold selectivity over noncancerous HEK cells. Halogen substituents (e.g., Cl) and electron-donating groups (EDGs) like p-tolyl are critical for activity .

Analogues with Varying Aryl Substituents

N-(Benzofuran-5-yl)-2-((4-(4-Bromophenyl)-1H-Imidazol-2-yl)Thio)Acetamide (Compound 21, )
  • Structural Differences : Replaces p-tolyl with benzofuran-5-yl and modifies the imidazole substitution pattern.
  • Synthesis : High-yield (96%) synthesis via thiol-acetamide coupling, suggesting scalability for similar compounds .
2-((5-(4-Fluorophenyl)-1-(4-Methoxyphenyl)-1H-Imidazol-2-yl)Thio)-N-(Thiazol-2-yl)Acetamide (Compound 9, )
  • Structural Differences : Substitutes Br with fluorine (F) and p-tolyl with thiazol-2-yl.

Structure-Activity Relationship (SAR) Insights

  • Halogen Substituents : Bromine (Br) and chlorine (Cl) at aryl positions enhance lipophilicity and binding to hydrophobic enzyme pockets, as seen in and .
  • Electron-Donating Groups (EDGs) : The p-tolyl group (methyl) in the target compound and ’s Compound 154 improves selectivity and potency, likely by stabilizing charge-transfer interactions .
  • Heterocyclic Cores: Imidazole derivatives (e.g., ) show moderate antiproliferative activity, while oxadiazole-phthalazinone hybrids () exhibit higher potency, suggesting heterocycle choice critically impacts efficacy .

Biological Activity

The compound 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features an imidazole core with bromophenyl and chlorophenyl substituents, linked by a thioether group to a p-tolyl acetamide moiety. The presence of halogen atoms (bromine and chlorine) enhances its electronic properties, potentially influencing its interaction with biological targets.

PropertyValue
Molecular FormulaC20_{20}H19_{19}BrClN3_{3}OS
Molecular Weight480.8 g/mol
CAS Number1207020-44-7

The biological activity of this compound is likely mediated through its interaction with various molecular targets:

  • Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. This is particularly relevant for enzymes involved in cancer and inflammatory pathways.
  • Receptor Modulation : The compound may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

Antitumor Activity

Research has indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of imidazole have been shown to inhibit topoisomerase II (Topo II), an enzyme critical for DNA replication and repair. The mechanism involves blocking the ATP binding site of Topo II, leading to apoptosis in cancer cells.

Case Study Findings :

  • A study demonstrated that certain imidazole derivatives had IC50_{50} values less than 5 μM against various cancer cell lines, outperforming established drugs like etoposide .
  • The compound's structural modifications influenced its potency against tumor cells, with some derivatives showing enhanced anti-proliferative effects .

Antimicrobial Activity

Benzimidazole derivatives are known for their antimicrobial properties. Preliminary tests on related compounds have shown significant antibacterial and antifungal activities against various strains, suggesting that the target compound may also possess similar properties .

Anti-inflammatory Potential

In silico studies have indicated that imidazole-containing compounds could target cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

Summary of Research Findings

The following table summarizes key findings from recent studies on the biological activities of related compounds:

CompoundActivity TypeIC50_{50} ValueReference
Benzimidazole Derivative 4dAntitumor3.55 μM
Benzimidazole Derivative 4nAntitumor3.81 μM
Related Imidazole CompoundAntimicrobialVaries
Imidazole DerivativeAnti-inflammatoryNot specified

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